molecular formula C10H16N4O3 B3018734 tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate CAS No. 1823310-95-7

tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate

Cat. No.: B3018734
CAS No.: 1823310-95-7
M. Wt: 240.263
InChI Key: WUAHDMPIDVMBKR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of tert-butyl azetidine-1-carboxylate with 5-amino-1,3,4-oxadiazole under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography.

Chemical Reactions Analysis

Tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The exact mechanism of action of tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-10(2,3)17-9(15)14-4-6(5-14)7-12-13-8(11)16-7/h6H,4-5H2,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAHDMPIDVMBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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